
Methyl N,N,N-trimethyl((2-hydroxy(1,1'-biphenyl)-3-yl)methyl)ammonium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate is a quaternary ammonium compound. Quaternary ammonium compounds are known for their diverse applications, including use as surfactants, fabric softeners, and antimicrobial agents . This particular compound is notable for its unique structure, which includes a biphenyl group and a quaternary ammonium center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. One effective protocol involves the use of dimethyl sulfate as the alkylating agent under basic conditions . The reaction proceeds with high yields and the product can be purified by crystallization.
Industrial Production Methods
Industrial production methods for quaternary ammonium compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is typically isolated and purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate can undergo various chemical reactions, including:
Oxidation: The biphenyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The quaternary ammonium group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, and nucleophiles like hydroxide ions for substitution reactions. The reactions typically require controlled conditions, such as specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the biphenyl group can lead to the formation of biphenyl ketones or carboxylic acids.
Applications De Recherche Scientifique
Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against bacteria, viruses, and fungi.
Medicine: Explored for potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of disinfectants and sanitizers due to its antimicrobial activity.
Mécanisme D'action
The mechanism of action of Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate involves its interaction with microbial cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death . This compound can also interact with proteins and enzymes, inhibiting their function and contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N-Trimethyl-N-[(4-methoxyphenyl)(phosphono)methyl]ammonium chloride: Similar structure but includes a phosphono group.
Benzyltrimethylammonium chloride: Contains a benzyl group instead of a biphenyl group.
Uniqueness
Methyl N,N,N-trimethyl((2-hydroxy(1,1’-biphenyl)-3-yl)methyl)ammonium sulphate is unique due to its biphenyl group, which imparts specific chemical and physical properties. This structural feature enhances its ability to interact with biological membranes and contributes to its antimicrobial activity.
Propriétés
Numéro CAS |
93803-47-5 |
|---|---|
Formule moléculaire |
C17H23NO5S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
hydrogen sulfate;1-(2-hydroxy-3-phenylphenyl)ethyl-trimethylazanium |
InChI |
InChI=1S/C17H21NO.H2O4S/c1-13(18(2,3)4)15-11-8-12-16(17(15)19)14-9-6-5-7-10-14;1-5(2,3)4/h5-13H,1-4H3;(H2,1,2,3,4) |
Clé InChI |
ZCOJDVINWUXPON-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC(=C1O)C2=CC=CC=C2)[N+](C)(C)C.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


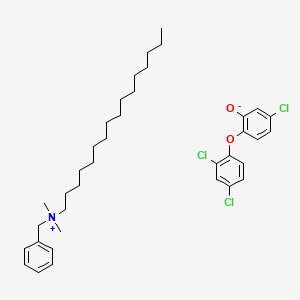
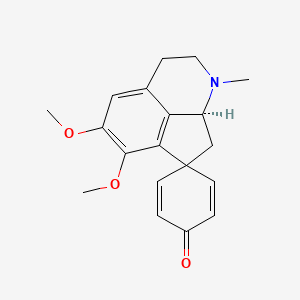
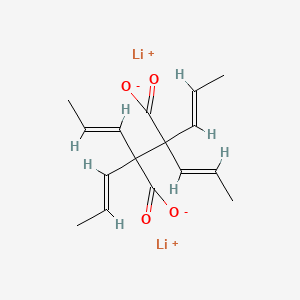
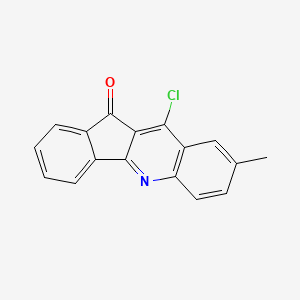

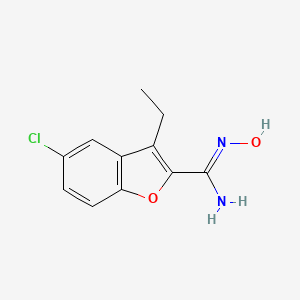
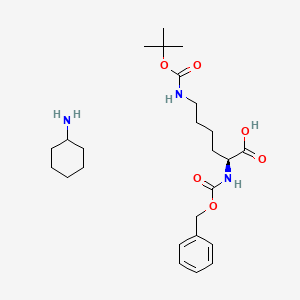



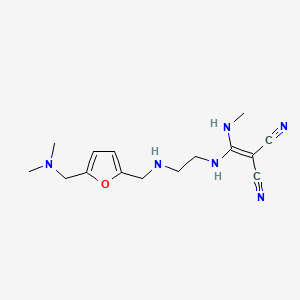
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)


